Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester
Description
This compound is a carbamic acid derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) ester protecting group, commonly used in peptide synthesis to shield amine functionalities during solid-phase synthesis . Its structure includes:
- A (1S)-configured chiral center with a hydroxymethyl (-CH2OH) substituent.
- A 4-(tert-butoxy)phenyl group attached to the ethyl chain, contributing steric bulk and lipophilicity.
- The Fmoc group, which provides UV detectability and acid-labile protection .
The tert-butoxy group enhances solubility in organic solvents and stability under basic conditions, making it advantageous for synthetic applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLGTZNAJNVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The amino group is protected by the Fmoc group, which can be introduced by reacting tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hydroxyl group is protected by the tert-butyl group, which can be introduced using tert-butyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase synthesis techniques, where the growing peptide chain is attached to an insoluble resin, facilitates the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyrosinol(tbu) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using an acid like trifluoroacetic acid.
Coupling Reactions: The protected amino and hydroxyl groups allow for the coupling of additional amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-Tyrosinol(tbu) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based materials.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based biomaterials and hydrogels for tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Tyrosinol(tbu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related Fmoc-protected carbamates:
Key Observations:
Steric and Electronic Effects : The tert-butoxy phenyl group in the target compound increases steric hindrance and lipophilicity compared to simpler alkyl chains (e.g., 3-methylbutyl in CAS 139551-83-0) . This may reduce reactivity in coupling reactions but improve membrane permeability in biological assays.
Functional Group Diversity: The hydroxymethyl group distinguishes the target compound from analogues like N-(2-aminoethyl)-Fmoc carbamate, which contains a primary amine.
Synthetic Utility : The Fmoc group’s acid sensitivity (~20% piperidine in DMF for deprotection) is consistent across analogues, but the tert-butoxy group requires orthogonal deprotection strategies (e.g., TFA) .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The tert-butoxy phenyl group increases logP compared to compounds with shorter alkyl chains (e.g., logP ~3.5 vs. ~2.8 for CAS 139551-83-0) .
- NMR Signatures : The tert-butyl protons resonate at δ ~1.3 ppm (singlet), while Fmoc aromatic protons appear at δ 7.2–7.8 ppm (multiplet) . The hydroxymethyl group’s protons are expected at δ 3.5–4.5 ppm.
Biological Activity
Carbamic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-, 9H-fluoren-9-ylmethyl ester features a unique structure that may confer specific biological properties. This article explores its biological activity, synthesis, and potential applications based on available research.
Structural Overview
The compound is characterized by:
- Fluorenyl Group : Contributes to its aromatic properties.
- Carbamate Moiety : Enhances solubility and reactivity.
- Hydroxymethyl and Dimethylethoxy Substituents : Potentially modulate biological interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. These activities can include:
- Antimicrobial Properties : Studies show that carbamate derivatives can exhibit varying degrees of antibacterial and antifungal activities. For instance, N-substituted carbamates have been reported to show inhibition against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, which is crucial for its biological activity. For example, compounds structurally related to carbamates have been used in studies of enzyme mechanisms .
- Cytotoxicity : Certain carbamate derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Case Studies
- Antimicrobial Activity :
-
Enzyme Mechanism Studies :
- Research has shown that the compound can be utilized to explore enzyme interactions, particularly in the context of studying the mechanisms of action for certain drug targets .
- Cytotoxicity Assessment :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Carbamate Linkage : The reaction of an amine with a carbonyl compound.
- Protection Strategies : Use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) during synthesis to prevent unwanted reactions.
- Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl Carbamate | Ethoxy group instead of dimethylethoxy | Sedative effects |
| Benzyl Carbamate | Benzene ring attached | Antimicrobial activity |
| Phenyl Carbamate | Phenolic structure | Antioxidant properties |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the versatility of the carbamate functional group.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps and coupling reactions. Key steps include:
- Fmoc Group Introduction : The hydroxymethyl ethyl group is protected using 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous THF .
- Coupling Reactions : The tert-butoxy phenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Purification : Use reversed-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product (>95% purity) .
Optimization Tips : Monitor reaction progress via TLC, adjust equivalents of coupling reagents (e.g., HATU/DIPEA), and maintain inert atmospheres to prevent oxidation .
Basic: What purification methods are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate by polarity .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for stereoisomeric separation .
Basic: How should this compound be stored to ensure stability, and what degradation products form under adverse conditions?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the Fmoc group .
- Degradation Pathways : Exposure to moisture or heat (>40°C) leads to cleavage of the carbamate bond, releasing 9H-fluoren-9-ylmethanol and CO₂. Decomposition in open air may yield nitrogen oxides (NOx) .
Advanced: How can stereochemical integrity at the (1S)-configuration be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce enantiomeric control during the hydroxymethyl ethyl chain formation .
- Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates stereoselectively .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) or optical rotation measurements .
Advanced: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm tert-butoxy phenyl (δ 1.2 ppm, singlet) and Fmoc group (δ 4.2–4.4 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₃₀H₃₃NO₅: 512.2432) .
- HPLC-PDA : Assess purity and detect trace impurities using UV detection at 254 nm .
Advanced: How can researchers investigate this compound’s biological interactions, such as enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) with target enzymes (e.g., proteases) to measure IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring real-time interactions .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with catalytic sites .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H315/H319) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How should researchers resolve contradictions in stability data (e.g., conflicting pH or temperature stability reports)?
Methodological Answer:
- Controlled Replication : Repeat stability studies under standardized conditions (e.g., ICH Q1A guidelines) with buffers (pH 3–9) and thermal cyclers (25–60°C) .
- Degradation Kinetics : Apply Arrhenius equations to extrapolate shelf life and identify outliers .
- Cross-Validation : Compare results with LC-MS/MS fragmentation patterns to confirm degradation pathways .
Advanced: What computational approaches predict this compound’s reactivity or biological activity?
Methodological Answer:
- QSAR Modeling : Use MOE or RDKit to correlate substituent effects (e.g., tert-butoxy logP) with biological activity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study carbamate bond cleavage energetics .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Advanced: What are the ecological implications of improper disposal, and how can environmental impact be minimized?
Methodological Answer:
- Biodegradation Studies : Perform OECD 301F tests to assess microbial degradation in soil/water .
- Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for persistent byproducts (e.g., fluorene derivatives) .
- Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize acidic gases (e.g., NOx) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
